SchirubrisinB
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H30O9 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(8S,9S,10S)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C29H30O9/c1-15-11-17-12-20-25(37-14-36-20)26(35-5)21(17)22-18(13-19(33-3)24(34-4)23(22)30)27(29(15,2)32)38-28(31)16-9-7-6-8-10-16/h6-10,12-13,15,27,30,32H,11,14H2,1-5H3/t15-,27-,29-/m0/s1 |
InChI Key |
FORIGXFQCMWYME-SSEZWIOCSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)O)OC)OCO3 |
Origin of Product |
United States |
Isolation and Structural Elucidation of Schirubrisinb
Natural Sources and Distribution of Schirubrisin B
Schirubrisin B is primarily found within the plant family Schisandraceae, which is a rich source of various bioactive lignans (B1203133). tandfonline.com
Schisandra sphenanthera as a Primary Source
Schisandra sphenanthera is a key natural source from which Schirubrisin B has been isolated. tandfonline.comtandfonline.com Phytochemical investigations of the leaves and fruits of this plant species have consistently led to the identification of Schirubrisin B among other lignans and nortriterpenoids. tandfonline.comtandfonline.comresearchgate.net The presence of this compound in different parts of the plant, such as the leaves, underscores the importance of comprehensive analysis of all plant tissues for the discovery of natural products. tandfonline.comresearchgate.net
Identification in Schisandra sphaerandra
Schirubrisin B has also been identified in the stems of Schisandra sphaerandra. tandfonline.comresearchgate.net A chemical investigation of this medicinal plant led to the isolation of Schirubrisin B along with a new dibenzocyclooctadiene lignan (B3055560), sphaerandrin A, and several other known compounds. tandfonline.comresearchgate.netfigshare.com This finding was significant as it was the first time Schirubrisin B was reported in this particular species. tandfonline.comresearchgate.net
Presence in Other Schisandraceae Species
The Schisandraceae family is well-known for producing a diverse array of dibenzocyclooctadiene lignans. tandfonline.com Besides S. sphenanthera and S. sphaerandra, research indicates the potential presence of Schirubrisin B and related lignans in other species within this family, such as Schisandra rubriflora. dp.techresearchgate.net The genus Schisandra itself comprises about 30 species, many of which are used in traditional medicine and are distributed across China. tandfonline.com
Chromatographic Isolation Methodologies
The isolation of Schirubrisin B from its natural sources relies on various chromatographic techniques. These methods are essential for separating the complex mixture of phytochemicals present in the plant extracts. ijrpr.comhilarispublisher.com
The general workflow for isolating Schirubrisin B involves initial extraction of the plant material (e.g., leaves or stems) with a suitable solvent. This crude extract is then subjected to a series of chromatographic separations. Column chromatography, often using silica (B1680970) gel, is a common initial step to fractionate the extract based on polarity. jppres.com Further purification of the fractions containing the target compound is typically achieved using more advanced and high-resolution techniques such as High-Performance Liquid Chromatography (HPLC). ijrpr.comhilarispublisher.com These chromatographic steps are crucial for obtaining Schirubrisin B in a pure form, which is necessary for accurate structural elucidation and subsequent studies. jppres.com
Advanced Spectroscopic Techniques for Structural Elucidation and Absolute Configuration Determination
The precise chemical structure and absolute configuration of Schirubrisin B have been determined using a combination of sophisticated spectroscopic methods.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique that provides highly accurate mass measurements of molecules. und.edupubcompare.ai This method is instrumental in determining the elemental composition of a compound by measuring its mass-to-charge ratio with high precision. nih.gov In the case of Schirubrisin B, HR-ESI-MS has been used to establish its molecular formula. tandfonline.comtandfonline.comresearchgate.netfigshare.comnih.gov The technique works by creating ions from the analyte in solution through electrospray ionization and then analyzing them in a high-resolution mass analyzer. mdpi.comresearchgate.net The accurate mass data obtained from HR-ESI-MS is a critical piece of evidence in the structural elucidation process of natural products like Schirubrisin B. tandfonline.comresearchgate.netnih.gov
| Compound | Observed Ion | Calculated Mass | Molecular Formula | Reference |
| Schirubrisin B | [M+Na]⁺ | 545.2146 | C₃₀H₃₄O₈Na | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. researchgate.net One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides initial information on the types and numbers of protons and carbons present in the molecule. mdpi.com For Schirubrisin B, the ¹H NMR spectrum reveals signals for aromatic protons, methoxy (B1213986) groups, and protons on the cyclooctadiene ring, while the ¹³C NMR spectrum indicates the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). acgpubs.org
The specific chemical shifts for Schirubrisin B, as recorded in deuterated chloroform (B151607) (CDCl₃), are detailed in the tables below.
¹H NMR Spectral Data of Schirubrisin B (in CDCl₃)
| Position | δH (ppm) (mult., J = Hz) |
|---|---|
| 4 | 6.78 (s) |
Note: This table presents partial data based on available research. A complete spectrum would include all proton signals.
¹³C NMR Spectral Data of Schirubrisin B (in CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| 1 | 152.0 | 11 | 107.1 |
| 2 | 140.9 | 12 | 149.0 |
| 3 | 152.5 | 13 | 135.9 |
| 4 | 111.1 | 14 | 141.6 |
| 5 | 133.4 | 15 | 119.8 |
| 6 | 81.1 | 16 | 122.3 |
| 7 | 38.5 | 17 | 17.2 |
| 8 | 38.5 | 18 | 21.6 |
| 9 | 80.7 | 1-OMe | 60.8 |
| 10 | 135.1 | 2-OMe | 56.1 |
| 3-OMe | 61.1 | ||
| 13-OMe | 56.1 |
Source: Adapted from supplementary data in a 2020 ACG Publications article. acgpubs.org
While 1D NMR provides the pieces of the puzzle, two-dimensional (2D) NMR techniques are essential for assembling them. researchgate.net Experiments such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying adjacent protons. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. For a definitive structural assembly, Heteronuclear Multiple Bond Correlation (HMBC) is used, which reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net In the case of Schirubrisin B, HMBC correlations would be crucial for connecting the aromatic rings to the cyclooctadiene core and placing the various methoxy substituents. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. researchgate.netmdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy
While NMR spectroscopy defines the planar structure and relative stereochemistry, Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. researchgate.net ECD measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. nih.gov For dibenzocyclooctadiene lignans, the biphenyl (B1667301) moiety acts as the key chromophore, and its chirality (atropisomerism) gives rise to characteristic ECD spectra. informahealthcare.com
The shape and sign of the observed spectral bands, known as Cotton effects, are directly related to the molecule's three-dimensional structure. acs.org The absolute configuration of the biphenyl system in dibenzocyclooctadiene lignans is assigned based on the sign of the Cotton effects around 220-260 nm. mdpi.com Typically, an S-biphenyl configuration results in a positive Cotton effect around 220 nm and a negative one around 245 nm, while the R-biphenyl configuration shows the opposite pattern. mdpi.cominformahealthcare.com By comparing the experimental ECD spectrum of Schirubrisin B with those of related compounds whose absolute configurations are known, or with spectra calculated using quantum chemical methods, its absolute stereochemistry can be unambiguously established. acgpubs.orgresearchgate.net
X-ray Crystallography of Related Dibenzocyclooctadiene Lignans
X-ray crystallography provides the most definitive structural evidence for a molecule by determining the precise arrangement of atoms in a single crystal. Although obtaining suitable crystals for natural products can be challenging, this technique yields an unambiguous determination of both the constitution and the absolute stereochemistry of a compound.
While an X-ray crystal structure for Schirubrisin B itself has not been cited in the reviewed literature, the technique has been successfully applied to numerous closely related dibenzocyclooctadiene lignans, solidifying the structural understanding of this entire class of compounds. For instance, the absolute structure of gomisin D, a lignan structurally related to Schirubrisin B, was definitively determined through X-ray diffraction analysis of a derivative. rsc.org Similarly, the structures of other lignans isolated from Schisandra and Kadsura species, such as arisantetralone A and kadsuphilin O, have also been confirmed by X-ray crystallography. rsc.orgmdpi.com These analyses provide an unequivocal reference point for the stereochemical assignments made for other lignans, like Schirubrisin B, using spectroscopic methods such as NMR and ECD. nih.gov
Biosynthetic Pathways and Metabolic Engineering Considerations for Schirubrisinb
Proposed Biogenetic Routes for Dibenzocyclooctadiene Lignans (B1203133)
The defining feature of Schirubrisin B is its dibenzocyclooctadiene core, an eight-membered ring system. The formation of this characteristic scaffold is a critical step in its biosynthesis. The proposed biogenetic pathway suggests that these lignans arise from the intramolecular oxidative coupling of precursors, such as dibenzylbutyrolactone lignans. rsc.org
This transformation is believed to proceed through a key intermediate, a spirodienone, which is formed via phenolic oxidative coupling. This intermediate then undergoes an aryl group migration and rearrangement to form the thermodynamically stable eight-membered ring structure that characterizes dibenzocyclooctadiene lignans. While this route is a widely accepted hypothesis, the precise enzymatic control of this complex cyclization and rearrangement in Schisandra species is an area of ongoing investigation.
Enzymatic Steps and Precursor Molecules in Lignan (B3055560) Biosynthesis
The journey to Schirubrisin B begins with fundamental building blocks derived from primary metabolism. The entire lignan family originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. mdpi.com From there, a series of enzymatic reactions, collectively known as the phenylpropanoid pathway, constructs the necessary precursors. nih.govnih.gov
Phenylpropanoid Pathway : The process starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. mdpi.comnih.gov This is followed by a hydroxylation reaction catalyzed by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. mdpi.com Subsequent enzymatic steps involving 4-coumarate-CoA ligase (4CL) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) convert p-coumaric acid into the key monolignol precursor, coniferyl alcohol. nih.govcjnmcpu.com
Monolignol Coupling : The first committed step to lignan formation is the dimerization of two coniferyl alcohol molecules. frontiersin.org This reaction is mediated by oxidase enzymes like laccases, which generate phenoxy radicals. Crucially, dirigent proteins (DIRs) guide this coupling process, ensuring the correct stereo- and regio-selective formation of the initial lignan, (+)-pinoresinol. mdpi.comcjnmcpu.comfrontiersin.org
Core Lignan Modification : Following the formation of pinoresinol (B1678388), a series of reductases and dehydrogenases create a variety of lignan skeletons. Pinoresinol-lariciresinol reductases (PLRs) catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). oup.com Subsequently, secoisolariciresinol dehydrogenase (SDH) can oxidize secoisolariciresinol to matairesinol, a dibenzylbutyrolactone lignan, which serves as a key precursor for more complex structures. oup.com It is from these fundamental lignan skeletons that further enzymatic modifications, such as hydroxylations and methylations, lead to the formation of the specific dibenzocyclooctadiene scaffold of Schirubrisin B.
Genetic Basis of Schirubrisin B Biosynthesis in Schisandra Species
While the complete genetic blueprint for Schirubrisin B biosynthesis remains to be fully mapped, significant progress has been made in identifying candidate genes in Schisandra species through advanced molecular techniques. nih.gov Since genomic information for these plants is limited, researchers rely on transcriptome and metabolome analyses to uncover the genetic machinery. cjnmcpu.comnih.gov
Studies on Schisandra chinensis and Schisandra sphenanthera have identified numerous transcripts encoding the key enzymes of the lignan biosynthetic pathway. cjnmcpu.comnih.gov These include genes for PAL, C4H, 4CL, CCR, CAD, and DIRs, confirming the activity of this pathway in lignan-producing tissues. nih.govcjnmcpu.com
Key findings from genetic analyses include:
Cytochrome P450 (CYP) Enzymes : Transcriptome studies have revealed a large number of candidate CYP genes that are likely involved in the later, more specific steps of dibenzocyclooctadiene lignan biosynthesis, such as the formation of the characteristic ring structure and subsequent decorations. cjnmcpu.comnih.govmdpi.com Phylogenetic analysis suggests that specific subfamilies, like CYP719A and CYP81Q, may be responsible for forming the methylenedioxy bridges found in many Schisandra lignans. researchgate.net
Transcription Factors : The regulation of the lignan biosynthetic pathway is controlled by various transcription factors. Analyses have identified members of the MYB, bHLH, and ERF families whose expression patterns are highly correlated with lignan accumulation, suggesting they act as master regulators of the pathway. nih.govnih.gov
Co-expression Network Analysis : By using Weighted Gene Co-expression Network Analysis (WGCNA), researchers have been able to link the expression of specific gene modules with the accumulation of specific lignans. nih.govmdpi.com For instance, in S. sphenanthera, a specific module containing several CYP genes and transcription factors was found to be strongly correlated with the levels of Gomisin J, a related dibenzocyclooctadiene lignan, particularly in the roots. mdpi.com This powerful approach helps to narrow down the list of candidate genes for further functional characterization.
These genomic and transcriptomic resources are paving the way for a complete elucidation of the pathway to Schirubrisin B and for the application of metabolic engineering. cjnmcpu.comresearchgate.net
Strategies for Enhanced Biosynthetic Production
The low abundance of Schirubrisin B and related lignans in their natural plant sources limits their availability. Metabolic engineering and biotechnology offer promising strategies to increase production yields, primarily through the use of plant tissue cultures and heterologous expression systems.
Elicitation in Plant In Vitro Cultures : One of the most effective methods to boost the production of secondary metabolites in plant cell and tissue cultures is elicitation—the application of stress-inducing agents (elicitors) to trigger defense responses, which often include the upregulation of biosynthetic pathways. mdpi.comnih.gov Studies on microshoot cultures of Schisandra chinensis have demonstrated significant enhancement of dibenzocyclooctadiene lignan production using various elicitors. nih.govnih.govresearchgate.net
Table 1: Effect of Elicitors on Total Dibenzocyclooctadiene Lignan Production in Schisandra chinensis Microshoot Cultures
| Elicitor | Concentration & Timing | Maximum Increase in Lignan Content (Fold) | Maximum Total Lignan Content (mg/100g DW) | Reference |
|---|---|---|---|---|
| Cadmium Chloride (CdCl₂) | 1000 µM (Day 10) | ~2.0 | ~730 | nih.govnih.gov |
| Yeast Extract (YeE) | 1000 mg/L (Day 20) | ~1.8 | 831.6 | nih.govnih.gov |
| Chitosan | 50 mg/L (Day 1) & 200 mg/L (Day 10) | ~1.35 | ~500 | nih.govnih.gov |
| Methyl Jasmonate (MeJA) | 50 µM/L (Day 10) | 3.29 | 368.5 | mdpi.com |
Metabolic Engineering in Heterologous Hosts : A more advanced strategy involves transferring the entire biosynthetic pathway into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This approach, known as heterologous production, allows for rapid, scalable, and controlled fermentation-based production. frontiersin.org While the complete pathway to Schirubrisin B has not yet been reconstituted, foundational work has been done to produce core lignan precursors like pinoresinol in engineered microbes. oup.com This involves introducing all the necessary plant genes—from the phenylpropanoid pathway to the specific lignan-forming enzymes—into the host organism. frontiersin.org This strategy can overcome the slow growth of the source plants and the complexity of plant cell cultivation. oup.com
In Vitro Biological Activities and Mechanistic Insights of Schirubrisinb
Antineoplastic Activities in Cancer Cell Lines
Schirubrisin B has demonstrated significant antitumor activity across a variety of human cancer cell lines. nih.govplos.org Its primary mechanisms of cancer cell inhibition involve the induction of cell cycle arrest and the promotion of apoptosis. researchgate.net
Schirubrisin B has shown cytotoxic effects against human prostate cancer cells. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in the DU145 and LNCaP cell lines. nih.govnih.gov In LNCaP cells, the apoptotic process induced by Schirubrisin B is associated with its capacity to generate oxidative stress and inhibit the phosphorylation of key signaling pathways like PI3K/AKT and JAK2/STAT3. plos.orgnih.gov Research indicates that Schirubrisin B induces more potent cytotoxicity in prostate cancer cells compared to other cancer cell types, with LNCaP cells showing particular sensitivity. nih.gov The half-maximal inhibitory concentration (IC50) was estimated at 48 µM for DU145 cells and 25 µM for LNCaP cells after 72 hours of treatment. nih.gov
Specific in vitro cytotoxic efficacy data for Schirubrisin B against the PC3 cell line were not available in the conducted research.
The anticancer potential of Schirubrisin B extends to breast cancer. nih.govnih.gov Research on the triple-negative breast cancer (TNBC) cell line MDA-MB-231 has shown that Schirubrisin B can significantly decrease cell viability. nih.gov The mechanism is linked to the generation of reactive oxygen species (ROS) which leads to endoplasmic reticulum stress, ultimately inducing apoptosis. nih.gov The IC50 value for Schirubrisin B in MDA-MB-231 cells was determined to be 19.16 μmol/L after 24 hours. nih.gov
Specific in vitro cytotoxic efficacy data for Schirubrisin B against MCF7 and HCC-1937 cell lines were not available in the conducted research.
| Cell Line | Cancer Type | IC50 Value (Schirubrisin B) | Time Point |
|---|---|---|---|
| LNCaP | Prostate Cancer | 25 µM | 72 h nih.gov |
| DU145 | Prostate Cancer | 48 µM | 72 h nih.gov |
| MDA-MB-231 | Breast Cancer | 19.16 µM | 24 h nih.gov |
| PC3 | Prostate Cancer | Data not available | - |
| MCF7 | Breast Cancer | Data not available | - |
| HCC-1937 | Breast Cancer | Data not available | - |
A primary mechanism behind Schirubrisin B's antineoplastic effects is its ability to modulate the cell cycle and induce programmed cell death (apoptosis). researchgate.net In various cancer cell lines, including cholangiocarcinoma and gallbladder cancer, Schirubrisin B has been shown to induce cell cycle arrest, frequently at the G0/G1 phase. plos.orgmdpi.com This arrest is mediated by the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6, alongside the upregulation of tumor suppressor proteins like p53 and p21. nih.govresearchgate.net
Furthermore, Schirubrisin B effectively triggers apoptosis through the mitochondrial-dependent pathway. mdpi.com This is characterized by a decrease in the mitochondrial membrane potential and the regulation of apoptosis-associated proteins. mdpi.com Studies consistently show that Schirubrisin B treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio promotes the activation of executioner caspases, such as cleaved caspase-3 and cleaved caspase-9, and the cleavage of poly-adenosine diphosphate-ribose polymerase (PARP), culminating in apoptotic cell death. plos.orgnih.govmdpi.com
Anti-inflammatory Mechanisms
Schirubrisin B demonstrates notable anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The anti-inflammatory activity is linked to its ability to suppress the NF-κB signaling pathway. It can also interfere with the interaction between Toll-like receptors and their adapter proteins, which leads to the suppression of inflammatory responses.
Antioxidative Stress Pathways
Schirubrisin B plays a significant role in combating oxidative stress through multiple pathways. nih.gov It enhances the body's antioxidant defense systems by increasing the levels of crucial enzymes like superoxide (B77818) dismutase (SOD) and improving the glutathione (B108866) (GSH) antioxidant system. nih.gov The compound effectively reduces lipid peroxidation and the production of malondialdehyde (MDA), a marker of oxidative damage. nih.gov A key mechanism of its antioxidative action involves the modulation of the Nrf2/Keap1 pathway. researchgate.net By activating the nuclear factor erythroid 2-related factor 2 (Nrf2), Schirubrisin B promotes the expression of antioxidant response element genes, thereby protecting cells from oxidative damage. researchgate.net
Neuroprotective Activities
Schirubrisin B demonstrates significant neuroprotective potential through various mechanisms, primarily centered on combating oxidative stress and inflammation in the central nervous system. Research has shown its efficacy in models of several neurodegenerative diseases and ischemic injury.
One of the core neuroprotective mechanisms of Schirubrisin B is its potent antioxidant effect. It has been found to reduce oxidative stress, which is a key pathological factor in many neurodegenerative disorders. The compound enhances the cellular antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione (GSH). Furthermore, Schirubrisin B can regulate the expression of heat shock proteins (HSPs), such as HSP70, which are known to have a neuroprotective role against antioxidant stress.
In the context of specific diseases, Schirubrisin B has shown promise in models of Parkinson's disease by protecting dopaminergic neurons. Its mechanism involves the inhibition of microRNA-34a (miR-34a), which in turn upregulates the Nrf2 pathway, a critical regulator of antioxidant responses. biorxiv.orgresearchgate.net In models of Alzheimer's disease, Schirubrisin B has been found to ameliorate cognitive impairment by suppressing neuronal ferroptosis, a form of iron-dependent programmed cell death. This is achieved by modulating the GSK3β/Nrf2/GPX4 signaling pathway and interacting with ferroptosis suppressor protein 1 (FSP1). nih.gov By preventing neuronal ferroptosis, Schirubrisin B also inhibits the subsequent activation of inflammatory M1-type microglia. nih.gov
Furthermore, in studies related to cerebral ischemia/reperfusion injury, Schirubrisin B confers protection by inhibiting the post-reperfusion inflammatory response. It has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a decrease in inflammatory signaling molecules and apoptotic neurons. researchgate.net
| Neurological Condition Model | Key Mechanism of Action | Primary Molecular Targets/Pathways | Observed In Vitro Effects |
|---|---|---|---|
| Parkinson's Disease | Inhibition of miR-34a's negative modulation of the Nrf2 pathway | miR-34a, Nrf2 | Ameliorated 6-OHDA-induced upregulation of miR-34a, enhanced Nrf2 pathways, and increased cell survival in SH-SY5Y cells. biorxiv.orgresearchgate.net |
| Alzheimer's Disease | Suppression of neuronal ferroptosis and subsequent microglial M1 polarization | GSK3β/Nrf2/GPX4, FSP1 | Inhibited erastin-induced ferroptosis in SH-SY5Y cells and suppressed TNF-α release from neurons undergoing ferroptosis. nih.gov |
| Cerebral Ischemia/Reperfusion | Inhibition of post-reperfusion inflammatory response | TLR4/NF-κB signaling pathway | Decreased the number of apoptotic neurons and inflammatory signaling molecules in a rat model. researchgate.net |
| General Oxidative Stress | Enhancement of antioxidant defenses and regulation of heat shock proteins | SOD, GSH, Heat Shock Proteins (HSPs) | Increased activity of antioxidant enzymes and regulated the expression of neuroprotective HSP genes in neurons. |
Immunosuppressive Effects
Schirubrisin B exhibits significant immunomodulatory and anti-inflammatory activities, suggesting its potential as an immunosuppressive agent. Its effects are mediated through the regulation of various immune cells and signaling pathways involved in the inflammatory response.
A key aspect of its immunomodulatory function is the ability to promote the expansion of regulatory T (Treg) cells. In vitro studies have shown that Schirubrisin B-treated dendritic cells can induce the generation of CD4+Foxp3+ Treg cells. nih.gov These cells are crucial for maintaining immune homeostasis and suppressing excessive immune responses. This effect is mediated by the upregulation of heme oxygenase-1 (HO-1) in dendritic cells, which leads to a semi-mature phenotype that secretes lower levels of pro-inflammatory cytokines such as interleukin (IL)-12, IL-1β, and IL-6. nih.gov
Schirubrisin B directly suppresses the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to inhibit the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. This suppression is linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The anti-inflammatory effects of Schirubrisin B are also achieved by targeting major inflammatory signaling pathways. Research has demonstrated its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and interferon regulatory factor 3 (IRF3). biorxiv.org Furthermore, it has been found to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the production of highly pro-inflammatory cytokines IL-1β and IL-18. This inhibitory action on the NLRP3 inflammasome has been observed in models of ulcerative colitis and in certain cancer cells. nih.govnih.gov
| Immune Response Model | Key Mechanism of Action | Primary Molecular Targets/Pathways | Observed In Vitro Effects |
|---|---|---|---|
| Allergic Asthma (Th2-mediated) | Promotion of Foxp3+ regulatory T (Treg) cell expansion | Heme oxygenase-1 (HO-1) in dendritic cells | Induced a semi-mature phenotype in dendritic cells, leading to decreased pro-inflammatory cytokine secretion and enhanced Treg generation. nih.gov |
| Macrophage-mediated Inflammation | Inhibition of pro-inflammatory mediator production | NF-κB, AP-1, IRF3, iNOS, COX-2 | Reduced the release of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. biorxiv.org |
| Inflammasome Activation | Inhibition of the NLRP3 inflammasome | NLRP3, Caspase-1, SGK1 | Decreased levels of IL-1β and IL-18 in models of ulcerative colitis and in triple-negative breast cancer cells. nih.govnih.gov |
Antiviral Properties
Schirubrisin B has demonstrated notable antiviral activities against a range of viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Its mechanisms of action primarily involve inhibiting critical stages of the viral life cycle, such as entry and replication.
In studies focusing on HIV-1, Schirubrisin B has been identified as a novel inhibitor of the viral reverse transcriptase (RT). nih.gov It selectively inhibits the RT-associated DNA polymerase activity, which is essential for the virus to convert its RNA genome into DNA for integration into the host cell's genome. Importantly, Schirubrisin B was also found to be effective against HIV-1 RT drug-resistant mutants, suggesting its potential to overcome common challenges in antiretroviral therapy. nih.gov
More recently, Schirubrisin B has been investigated for its activity against SARS-CoV-2. Research has shown that it acts as a viral entry inhibitor. biorxiv.orgnih.gov The primary mechanism is the blockage of the spike (S) protein-mediated membrane fusion, a crucial step for the virus to enter host cells. researchgate.netnih.gov By inhibiting this process, Schirubrisin B effectively prevents the initiation of infection. Studies using pseudotype viruses have confirmed that Schirubrisin B can inhibit the entry of not only the original SARS-CoV-2 strain but also variants and the Middle East respiratory syndrome coronavirus (MERS-CoV). biorxiv.org Furthermore, in vitro drug combination studies have revealed that Schirubrisin B displays synergistic effects when used with remdesivir, a known antiviral drug for COVID-19. biorxiv.org
| Virus | Key Mechanism of Action | Viral Target | Observed In Vitro Effects |
|---|---|---|---|
| Human Immunodeficiency Virus-1 (HIV-1) | Inhibition of reverse transcriptase-associated DNA polymerase activity | HIV-1 Reverse Transcriptase (RT) | Selectively inhibited HIV-1 RT activity and impaired the replication of drug-resistant mutants. nih.gov |
| SARS-CoV-2 | Inhibition of viral entry by blocking S-protein-mediated membrane fusion | Spike (S) Glycoprotein | Effectively inhibited SARS-CoV-2 S pseudotype virus entry and authentic SARS-CoV-2 infection with a high selective index. biorxiv.orgnih.gov |
| SARS-CoV-2 Variants and MERS-CoV | Inhibition of viral entry | Spike (S) Glycoprotein | Inhibited the entry of pseudotype viruses for MERS-CoV and SARS-CoV-2 variants. biorxiv.org |
Molecular Mechanisms of Action and Target Identification for Schirubrisinb
Interaction with Cellular Signaling Pathways
Schirubrisin B and structurally similar lignans (B1203133), such as Schisandrin (B1198587) B, have been shown to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cellular growth.
The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).
Research on Schisandrin B, a closely related lignan (B3055560), has shown that it can activate the Nrf2 pathway. nih.govtandfonline.comnih.gov One study suggests that a reactive metabolite of Schisandrin B, a carbene, may bind to Keap1, leading to the activation of the Nrf2 signaling pathway. nih.govnih.gov This activation results in the increased expression of downstream antioxidant genes. tandfonline.com Studies on Schisandrin B have demonstrated its ability to protect against angiotensin II-induced deficits by targeting Keap1 and activating the Nrf2 pathway. tandfonline.com It has also been shown to alleviate acute oxidative stress through the modulation of this pathway. researchgate.netmedsci.cn
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. bio-rad-antibodies.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. bio-rad-antibodies.comyoutube.com Various stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. bio-rad-antibodies.com
Studies on the related compound Schisandrin B have indicated its ability to suppress NF-κB activation. nih.govnih.govkisti.re.kr This inhibitory effect is achieved by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB in activated lymphocytes. nih.gov Research suggests that the anti-inflammatory effects of Schisandrin B are mediated through the modulation of both Nrf2 and NF-κB pathways. nih.gov In mouse models of asthma, Schisandrin B was found to attenuate airway inflammation by regulating the NF-κB/Nrf2 signaling pathway. nih.gov Furthermore, Schisandrin B has been shown to inhibit TGFβ1-mediated NF-κB activation through a Smad-independent mechanism. nih.gov
The Transforming Growth Factor β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and extracellular matrix production. The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.
Investigations into the effects of Schisandrin B have revealed its role in regulating the TGF-β/Smad pathway. It has been demonstrated that Schisandrin B can attenuate carbon tetrachloride-induced liver fibrosis in rats by regulating both the Nrf2-ARE and TGF-β/Smad signaling pathways. nih.govnih.gov Specifically, Schisandrin B was found to inhibit the phosphorylation of Smad2/3. nih.gov Other studies have also reported that Schisandrin B can block hepatic stellate cell activation by inhibiting the TGF-β/Smad signaling pathway. amegroups.orgfrontiersin.orgresearchgate.net
Direct Molecular Targets and Ligand-Target Interactions
While the precise molecular targets of Schirubrisin B are still under extensive investigation, studies on related lignans and its own cytotoxic profile provide insights into its potential interactions.
Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel involved in various physiological processes. Research on other plant-derived lignans, such as kobusin (B106203) and eudesmin, has shown that they can modulate the function of chloride channels, including ANO1. nih.govfrontiersin.orgresearchgate.net These lignans exhibited inhibitory effects on ANO1-mediated currents. researchgate.net While this provides a potential avenue for the action of lignans, direct studies on the interaction between Schirubrisin B and ANO1 are not yet available. A recent study identified distinct drug-binding sites on TMEM16A for lignan inhibitors, suggesting both pore-blocking and allosteric modulation mechanisms. nih.gov
Direct enzyme and receptor binding studies specifically for Schirubrisin B are limited in the current scientific literature. However, its cytotoxic effects on various cancer cell lines suggest interactions with molecular targets essential for cell proliferation and survival. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for Schirubrisin B in several cancer cell lines. wikipedia.orgnih.govnih.gov
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC3 | Prostate Cancer | 3.21 |
| MCF-7 | Breast Cancer | 13.30 |
This table presents the cytotoxic activity of Schirubrisin B against two human cancer cell lines, indicating its potential to interfere with cellular processes. nih.govnih.gov
Impact on Cancer Stem Cells and Multi-Drug Resistance Reversal
Schirubrisin B has demonstrated significant potential in overcoming two of the major challenges in cancer therapy: the presence of cancer stem cells (CSCs) and the development of multi-drug resistance (MDR). CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies, leading to relapse and metastasis. MDR, frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), renders cancer cells insensitive to a wide range of chemotherapeutic agents.
Research has shown that Schirubrisin B can effectively reverse MDR in cancer cells. In human breast cancer cells (MCF-7/MDR1) engineered to overexpress P-gp, Schirubrisin B significantly enhanced their sensitivity to chemotherapeutic agents such as Adriamycin (ADR), vincristine (B1662923) (VCR), and paclitaxel. The mechanism for this reversal is attributed to its ability to inhibit the function of P-gp, thereby increasing the intracellular accumulation of the anticancer drugs. At a concentration of 25 µmol/L, Schirubrisin B's effect on increasing drug accumulation was comparable to that of the known P-gp inhibitor, verapamil. This suggests that Schirubrisin B restores drug sensitivity by inhibiting the efflux pump activity of P-gp.
Further studies have elucidated a dual mechanism for reversing doxorubicin (B1662922) (DOX) resistance in breast and ovarian cancer cells. Schirubrisin B not only inhibits the expression and activity of P-gp but also promotes the degradation of survivin, an anti-apoptotic protein, through the ubiquitin-proteasome pathway. nih.gov By simultaneously targeting both drug efflux and apoptosis resistance, Schirubrisin B presents a potent strategy to combat drug-resistant cancers. nih.gov
In addition to its role in reversing MDR, Schirubrisin B has been found to inhibit the properties of cancer stem-like cells. In large-cell lung cancer cell lines (NCI-H460 and H661), Schirubrisin B was shown to inhibit the viability of cancer stem-like cells, suppress their migration and invasion, and impede the epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov Mechanistically, these effects are achieved through the suppression of the NF-κB and p38 MAPK signaling pathways. nih.govresearchgate.net By alleviating the "stemness" of these cells, Schirubrisin B can target the root of tumor initiation and recurrence. nih.gov
| Cancer Type | Cell Line | Effect of Schirubrisin B | Key Molecular Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7/MDR1 | Reversed multi-drug resistance to Adriamycin, Vincristine, Paclitaxel | Inhibition of P-glycoprotein (P-gp) function and expression. nih.govresearchgate.net |
| Breast & Ovarian Cancer | DOX-resistant cells | Enhanced sensitivity to Doxorubicin | Inhibition of P-gp and promotion of proteasome-mediated degradation of survivin. nih.gov |
| Large-Cell Lung Cancer | NCI-H460-CSCs, H661-CSCs | Inhibited viability, migration, invasion, and stemness of cancer stem-like cells | Suppression of NF-κB and p38 MAPK signaling pathways. nih.govresearchgate.net |
Bioinformatic and Computational Approaches to Target Identification
The identification of direct molecular targets is crucial for understanding the mechanism of action of a therapeutic compound and for developing more effective cancer treatments. For Schirubrisin B, bioinformatic and computational methods, particularly network pharmacology and molecular docking, have been employed to predict and analyze its potential protein targets.
Network pharmacology is a powerful approach that integrates systems biology and computational techniques to investigate the complex interactions between drugs and biological systems. This method allows for the prediction of a compound's potential targets and the biological pathways it may modulate. In a study investigating the mechanisms of Schirubrisin B in alleviating renal ischemia-reperfusion injury, network pharmacology was utilized to identify key potential targets. researchgate.net
Following the prediction of potential targets through network pharmacology, molecular docking simulations are performed to validate these interactions. Molecular docking is a computational technique that models the interaction between a small molecule (ligand), such as Schirubrisin B, and a protein (receptor) at the atomic level. It predicts the preferred orientation of the ligand when bound to the receptor's active site and estimates the binding affinity, often represented as a docking score in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
In the case of Schirubrisin B, molecular docking studies have been conducted to assess its binding affinity to several key proteins identified through network pharmacology. These computational analyses predicted that Schirubrisin B could form stable complexes with targets such as AKT1 (Protein kinase B), ALB (Albumin), ACE (Angiotensin-converting enzyme), and CCL5 (C-C motif chemokine 5). researchgate.net These findings provide valuable insights into the potential molecular targets of Schirubrisin B and suggest that its therapeutic effects may be mediated through the modulation of multiple proteins and pathways. This in silico approach is instrumental in guiding further experimental validation of these predicted targets. researchgate.net
| Computational Method | Predicted Protein Target | Significance of Target | Study Focus |
|---|---|---|---|
| Molecular Docking | AKT1 | A key protein in cell survival and proliferation pathways. | Investigating mechanisms in renal ischemia-reperfusion injury. researchgate.net |
| Molecular Docking | ALB (Albumin) | A major plasma protein involved in transporting molecules. | Investigating mechanisms in renal ischemia-reperfusion injury. researchgate.net |
| Molecular Docking | ACE | An enzyme involved in the renin-angiotensin system, regulating blood pressure. | Investigating mechanisms in renal ischemia-reperfusion injury. researchgate.net |
| Molecular Docking | CCL5 | A chemokine involved in inflammatory and immune responses. | Investigating mechanisms in renal ischemia-reperfusion injury. researchgate.net |
Structure Activity Relationship Sar Studies of Schirubrisinb and Its Analogues
Elucidation of Pharmacophoric Features Affecting Biological Activity
There is currently no publicly available research that delineates the pharmacophoric features of Schirubrisin B. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these features is the first step in understanding how a compound interacts with its biological target. Without SAR studies, the specific atoms or functional groups on the Schirubrisin B scaffold that are critical for its activity, and those that can be modified, remain unknown.
Impact of Stereochemistry and Specific Substituent Modifications on Efficacy
The influence of stereochemistry—the three-dimensional arrangement of atoms—on the biological efficacy of Schirubrisin B has not been investigated. For many biologically active molecules, different stereoisomers can exhibit vastly different potencies and effects. Similarly, no studies have been published detailing the effects of modifying specific substituents on the Schirubrisin B core structure. Such studies would typically involve the synthesis of a series of analogues with systematic changes to different parts of the molecule to probe how these modifications impact its biological activity.
Rational Design of Potency and Selectivity Enhancements
The process of rational drug design, which leverages the understanding of a compound's SAR to make targeted modifications for improved potency and selectivity, has not been applied to Schirubrisin B in any published research. This process relies heavily on initial SAR data to guide the design of new analogues with enhanced therapeutic properties. The absence of foundational SAR studies precludes any informed, rational design efforts for this compound.
Computational Chemistry in SAR Elucidation (e.g., Molecular Docking)
Computational tools such as molecular docking are powerful methods used to predict the binding orientation and affinity of a molecule to its target protein, thereby providing insights into its SAR. A search of the scientific literature indicates that no molecular docking or other computational chemistry studies have been performed on Schirubrisin B. Such studies would be instrumental in hypothesizing its mechanism of action and guiding the synthesis of new, potentially more active analogues.
Preclinical Investigations and Therapeutic Potential of Schirubrisinb
In Vitro Efficacy Assessments
In vitro studies are fundamental to determining the biological activity of a compound at the cellular and molecular level. For Schisandrin (B1198587) B, these assessments have been crucial in identifying its anticancer and cytoprotective effects.
While specific high-throughput screening (HTS) campaigns that led to the discovery of Schisandrin B's activities are not extensively detailed in the public literature, the evaluation of its effects relies on assays amenable to HTS formats. nih.govbiointron.com Methodologies such as the Sulforhodamine B (SRB) and MTT assays are commonly used in large-scale screenings to assess cytotoxicity and cell proliferation across numerous cell lines. researchgate.netnih.gov These assays provide a quantitative measure of cell mass and viability, allowing for the rapid identification of compounds with antiproliferative properties. nih.gov The initial characterization of Schisandrin B's biological profile likely involved such screening techniques to establish its activity spectrum against various cancer cell types, paving the way for more detailed mechanistic studies.
Cellular assays have demonstrated that Schisandrin B exhibits significant antiproliferative and pro-apoptotic effects in a variety of cancer cell lines.
Antiproliferative Activity : The compound inhibits the viability and proliferation of cancer cells in a dose- and time-dependent manner. nih.govnih.gov This has been consistently observed in human cholangiocarcinoma (CCA) cells (HCCC-9810 and RBE) and human glioma cells (U87 and U251). nih.govnih.gov For instance, the half-maximal inhibitory concentration (IC50) for Schisandrin B in HCCC-9810 and RBE cholangiocarcinoma cells at 48 hours was found to be 40±1.6 µM and 70±2.6 µM, respectively. nih.gov Colony formation assays further confirmed that Schisandrin B strongly suppresses the clonogenic ability of these cancer cells. nih.gov
Induction of Apoptosis : Schisandrin B is a potent inducer of apoptosis, or programmed cell death. nih.gov Flow cytometry analysis using Annexin V/PI double staining has shown a significant increase in apoptotic cells following treatment with the compound. nih.govnih.gov In glioma cells, Hoechst 33342 staining has also confirmed the characteristic nuclear condensation associated with apoptosis. nih.gov Furthermore, Schisandrin B treatment leads to a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway. nih.govnih.gov In CCA cells, treatment markedly reduced Rho 123-positive cells, indicating a loss of mitochondrial membrane integrity. nih.gov
| Cell Line | Cancer Type | Assay | Key Findings |
|---|---|---|---|
| HCCC-9810 & RBE | Cholangiocarcinoma | CCK-8, Colony Formation | Inhibited cell viability and proliferation in a dose- and time-dependent manner. nih.gov |
| HCCC-9810 & RBE | Cholangiocarcinoma | Annexin V/PI Staining | Induced apoptosis. nih.gov |
| U87 & U251 | Glioma | MTT, Colony Formation | Inhibited cell growth and suppressed clone formation. nih.gov |
| U87 & U251 | Glioma | Hoechst 33342 Staining | Induced characteristic apoptotic nuclear changes. nih.gov |
| AML-12 & RAW 264.7 | Mouse Hepatocyte & Macrophage | MTT Assay | Inhibited cell proliferation. dovepress.com |
Functional assays have been instrumental in deciphering the molecular mechanisms underlying Schisandrin B's biological effects. Western blot analyses have revealed its impact on key regulatory proteins involved in cell cycle progression and apoptosis.
Cell Cycle Arrest : Schisandrin B induces cell cycle arrest at the G0/G1 phase in both cholangiocarcinoma and glioma cells. nih.govnih.govnih.gov This blockade is associated with the downregulation of key cell cycle proteins, including Cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov
Modulation of Apoptotic Pathways : The pro-apoptotic activity of Schisandrin B is mediated through the mitochondrial-dependent pathway. nih.gov It alters the balance of Bcl-2 family proteins, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift promotes the loss of mitochondrial membrane potential and triggers the caspase cascade. nih.govnih.gov Studies have confirmed the activation and cleavage of caspase-9 and caspase-3, as well as the cleavage of their downstream substrate, poly (ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.net In mouse hepatocytes, Schisandrin B also increased the expression of Bax while decreasing Bcl-2, leading to the cleavage of caspase-3 and PARP. dovepress.com
In Vivo Proof-of-Concept Studies in Animal Disease Models
Following promising in vitro results, the therapeutic potential of Schisandrin B has been evaluated in several animal models of disease, providing essential proof-of-concept for its efficacy.
Schisandrin B has demonstrated significant antitumor activity in multiple xenograft mouse models.
Cholangiocarcinoma : In a study using athymic nude mice bearing HCCC-9810 xenografts, administration of Schisandrin B significantly inhibited tumor growth compared to control groups. nih.govnih.gov
Glioma : Similarly, in a U87 xenograft model, Schisandrin B treatment resulted in a significant suppression of tumor growth in vivo. nih.gov
Colorectal Cancer : Potent anti-tumor effects have also been observed in xenograft mouse models of colorectal cancer. nih.govbiorxiv.orgresearchgate.net
Triple-Negative Breast Cancer : Research has shown that Schisandrin B can prevent the growth of triple-negative breast cancer cells in mice, an effect mediated through the suppression of STAT3 phosphorylation and nuclear translocation. researchgate.net
| Animal Model | Disease Model | Key Outcomes |
|---|---|---|
| Athymic Nude Mice | Cholangiocarcinoma (HCCC-9810 Xenograft) | Significantly inhibited xenograft tumor growth. nih.govnih.gov |
| Athymic Nude Mice | Glioma (U87 Xenograft) | Significantly inhibited tumor growth. nih.gov |
| Xenograft Mouse Model | Colorectal Cancer | Demonstrated potent anti-tumor effects. nih.govbiorxiv.org |
| Immunodeficient Mice | Triple-Negative Breast Cancer | Prevented the growth of tumor cells. researchgate.net |
| Mouse Model | Hepatic Ischemia-Reperfusion Injury | Reduced liver cell damage by regulating autophagy. nih.gov |
| Mouse Model | Ethanol-Induced Liver Injury | Showed a therapeutic effect by inhibiting inflammasome activation and collagen deposition. researchgate.net |
Beyond its anticancer properties, Schisandrin B has shown considerable promise in ameliorating liver damage in various injury models.
Ischemia-Reperfusion Injury : In mouse models of hepatic ischemia-reperfusion injury, Schisandrin B was found to reduce liver cell damage, an effect potentially mediated by its regulation of autophagy. nih.gov
Acute Chemical-Induced Liver Injury : Schisandrin B can ameliorate acute liver injury by regulating autophagy through the EGFR/TFEB signaling pathway. nih.gov
Alcoholic Liver Injury : Studies have indicated that Schisandrin B has a therapeutic effect on ethanol-induced liver injury by inhibiting inflammasome activation and collagen deposition. researchgate.net Its protective effects in this context are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. researchgate.net
Investigation in Models of Neurodegeneration
Preclinical studies have explored the neuroprotective effects of Schisandrin B (Sch B), a closely related lignan (B3055560), in various models of neurodegeneration, demonstrating its potential to mitigate neuronal damage through several mechanisms. nih.gov Substantial evidence from these preclinical investigations highlights its capacity to reduce neuronal injury induced by oxidative stress. nih.gov
In one key study using PC12 cells, a common model for neuronal studies, pretreatment with Schisandrin B was found to protect against oxidative stress. The compound significantly increased cell viability and the level of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.gov Concurrently, it reduced the release of lactate dehydrogenase (LDH), malondialdehyde (MDA), and reactive oxygen species (ROS), all of which are markers of cellular damage and oxidative stress. nih.gov The protective effects were linked to the activation of the phosphatidylinositol-3 kinase/protein kinase B (PI3K/Akt) signaling pathway, a crucial pathway for cell survival. nih.gov Schisandrin B increased the ratio of B-cell lymphoma-2 (Bcl-2) to Bcl-2 associated X protein (Bax), an indicator of reduced apoptosis, and this anti-apoptotic effect was blocked by a PI3K inhibitor, LY294002. nih.gov
Another study investigated Schisandrin B in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease, both in vitro using SH-SY5Y dopaminergic cells and in vivo in mice. nih.gov The findings revealed that Schisandrin B's neuroprotective effect involves the inhibition of microRNA-34a (miR-34a), which in turn negatively modulates the Nrf2 pathway. nih.gov The Nrf2 pathway is a key regulator of cellular antioxidant responses. By inhibiting the negative influence of miR-34a, Schisandrin B supported the Nrf2 pathway's protective functions and improved cell survival. nih.gov
These studies collectively suggest that Schisandrin B acts as a hormetic agent, protecting neuronal cells by maintaining cellular redox homeostasis and supporting mitochondrial energy capacity, which could delay the onset of neurodegenerative diseases. nih.gov
Table 1: Summary of Schisandrin B Investigations in Neurodegeneration Models
| Model System | Key Findings | Implicated Mechanism/Pathway | Reference |
|---|---|---|---|
| PC12 Cells (Oxidative Stress Model) | Reduced LDH, MDA, ROS release. Increased cell viability and SOD levels. Inhibited apoptosis. | Activation of PI3K/Akt signaling pathway; Increased Bcl-2/Bax ratio. | nih.gov |
| 6-OHDA-Induced Parkinson's Disease Model (SH-SY5Y cells and mice) | Ameliorated 6-OHDA-induced changes. Protected dopaminergic cells. | Inhibition of miR-34a's negative modulation of the Nrf2 pathway. | nih.gov |
| General Neuronal Cell Models (Oxidative Challenge) | Protects against oxidative challenge, enhances brain health. | Functions as a hormetic agent to sustain cellular redox homeostasis and mitoenergetic capacity. | nih.gov |
Biomarker Identification for Efficacy Monitoring
The identification of reliable biomarkers is essential for monitoring the therapeutic efficacy of a compound during its development and potential clinical application. nih.gov Based on the preclinical investigations of Schisandrin B, several potential biomarkers can be proposed to track its neuroprotective effects. A monitoring biomarker is assessed repeatedly over time to evaluate disease progression or the response to a treatment. nih.gov
Given the compound's strong antioxidant properties, markers of oxidative stress are primary candidates. nih.gov Measurements of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH) could serve as biomarkers of cellular damage. nih.gov A decrease in the levels of these markers would indicate a positive therapeutic response. Conversely, levels of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), could also be monitored, with an increase suggesting enhanced cellular defense mechanisms stimulated by the treatment. nih.gov
Markers related to apoptosis and cell survival signaling pathways also hold promise. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a well-established indicator of cellular health. An increase in the Bcl-2/Bax ratio following treatment would signify a reduction in apoptotic processes. nih.gov Furthermore, since Schisandrin B has been shown to activate the PI3K/Akt pathway, monitoring the phosphorylation status of Akt could serve as a direct biomarker of target engagement and pathway activation. nih.gov
In the context of Parkinson's disease models, molecules within the Nrf2 pathway could be valuable. For instance, monitoring the expression levels of microRNA-34a (miR-34a) and the expression or activity of Nrf2 could provide insight into the compound's mechanism-specific efficacy. nih.gov A decrease in miR-34a and a corresponding increase in Nrf2 activity would be indicative of a desired therapeutic effect. nih.gov
Table 2: Potential Biomarkers for Monitoring Schisandrin B Efficacy
| Biomarker Category | Specific Biomarker | Indication of Efficacy | Reference |
|---|---|---|---|
| Oxidative Stress | Reactive Oxygen Species (ROS) | Decrease | nih.gov |
| Malondialdehyde (MDA) | Decrease | nih.gov | |
| Lactate Dehydrogenase (LDH) | Decrease | nih.gov | |
| Superoxide Dismutase (SOD) | Increase | nih.gov | |
| Apoptosis | Bcl-2/Bax Ratio | Increase | nih.gov |
| Caspase 3 | Decrease | nih.gov | |
| Signaling Pathways | Phosphorylated Akt (p-Akt) | Increase | nih.gov |
| Nrf2 Activity | Increase | nih.gov | |
| Regulatory Molecules | miR-34a | Decrease | nih.gov |
Strategic Considerations for Lead Optimization
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical candidate. danaher.com For a natural product like Schirubrisin B, this process would involve iterative modifications to improve its efficacy, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) profile. danaher.comnih.gov
A primary strategy is to conduct Structure-Activity Relationship (SAR) studies. wikipedia.org SAR analysis allows medicinal chemists to determine which chemical groups on the Schirubrisin B molecule are responsible for its neuroprotective activity. wikipedia.org By systematically modifying the core structure—such as adding or swapping functional groups, making isosteric replacements, or altering ring systems—researchers can establish a relationship between specific structural features and biological activity. danaher.comwikipedia.org This information is crucial for designing new analogs with improved potency and reduced off-target effects. danaher.com
Pharmacophore-oriented molecular design is another key strategy. nih.gov Based on the established SAR, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to guide the design of novel molecules that retain the key features for neuroprotection while incorporating new elements to improve ADMET properties, such as better solubility or metabolic stability. danaher.comnih.gov
Furthermore, computational methods like molecular docking can be employed to simulate how Schirubrisin B and its analogs interact with their biological targets, such as key proteins in the PI3K/Akt or Nrf2 pathways. danaher.com These in silico techniques help prioritize which novel compounds to synthesize and test, making the optimization process more efficient. danaher.com The ultimate goal of these strategies is to refine the natural lead compound into a drug candidate that not only demonstrates high efficacy in preclinical models but also possesses the drug-like properties necessary for further development. nih.govnih.gov
Table 3: Strategic Considerations for Lead Optimization
| Optimization Strategy | Objective | Potential Outcome | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Directed Optimization | Identify key functional groups responsible for biological activity and refine the structure. | Enhanced potency and selectivity; reduced off-target effects. | danaher.comwikipedia.org |
| Direct Chemical Manipulation | Modify the natural structure by adding, removing, or swapping functional groups. | Improved ADMET properties (e.g., solubility, stability, bioavailability). | danaher.comnih.gov |
| Pharmacophore-Oriented Molecular Design | Create a 3D model of essential features for activity to guide the design of new analogs. | Novel compounds with optimized activity and better drug-like properties. | danaher.comnih.gov |
| Computational Methods (e.g., Molecular Docking) | Predict binding interactions with biological targets to prioritize synthesis. | More efficient and focused synthesis of promising candidates. | danaher.com |
Future Directions and Research Perspectives
Exploration of Novel Biological Activities
Initial studies have centered on the cytotoxic effects of Schirubrisin B, revealing its potential as an anticancer agent. Specifically, its activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines has been documented, demonstrating significant inhibitory concentrations. tandfonline.comresearchgate.net
Interactive Table: Cytotoxic Activity of Schirubrisin B
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC3 | Prostate Cancer | 3.21 ± 0.68 |
| MCF7 | Breast Cancer | 13.30 ± 0.68 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While its anticancer properties are a primary focus, the broader family of compounds from the Schisandra genus exhibit a wide array of pharmacological effects. researchgate.netresearchgate.net These include hepatoprotective, neuroprotective, anti-inflammatory, and immunomodulatory activities. researchgate.netresearchgate.net Future research should, therefore, aim to screen Schirubrisin B for a wider range of biological activities. Investigating its potential to protect liver cells, modulate inflammatory pathways, or offer neuroprotective benefits could unveil new therapeutic applications beyond oncology. The diverse bioactivities of other nortriterpenoids from Schisandra suggest that Schirubrisin B may also possess a broader pharmacological profile. nih.govnih.gov
Development of Advanced Delivery Systems
A significant hurdle in the clinical translation of many natural products, including nortriterpenoids, is their often-poor bioavailability and solubility. The complex structure of Schirubrisin B may present challenges in its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net To overcome these limitations, the development of advanced drug delivery systems is a critical area of future research.
Potential strategies could include:
Nanoparticle Encapsulation: Formulating Schirubrisin B into nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect.
Prodrug Approaches: Designing and synthesizing prodrugs of Schirubrisin B could improve its pharmacokinetic properties. A prodrug is an inactive compound that is converted into its active form in the body, which can help to improve absorption and distribution.
Novel Formulations: Exploring formulations such as solid dispersions or self-emulsifying drug delivery systems (SEDDS) could also improve the oral bioavailability of this lipophilic compound.
These approaches, aimed at enhancing therapeutic efficacy and minimizing potential side effects, are essential for the successful clinical development of Schirubrisin B. researchgate.net
Combination Therapies with Existing Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects, reduced drug resistance, and lower toxicity. nih.gov Future research should investigate the potential of Schirubrisin B in combination with established chemotherapeutic agents or targeted therapies. Studies involving extracts from Schisandra have already shown potential for beneficial drug-drug interactions, such as enhancing the bioavailability of drugs like Rapamycin and Tacrolimus by inhibiting metabolic enzymes and drug transporters like CYP3A4 and P-glycoprotein. nih.govdrugs.comfrontiersin.org
Investigating whether Schirubrisin B can act as a chemosensitizer, making cancer cells more susceptible to conventional drugs, would be a valuable line of inquiry. Furthermore, combining it with other natural compounds that have complementary mechanisms of action could also be a promising strategy. Such studies would be crucial in defining the role of Schirubrisin B within existing and future cancer treatment protocols.
Integration of Omics Technologies for Comprehensive Understanding
To fully comprehend the mechanisms of action of Schirubrisin B, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound.
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cancer cells treated with Schirubrisin B can help identify the specific signaling pathways it modulates to exert its cytotoxic effects.
Metabolomics: Studying the metabolic fingerprint of cells following treatment can reveal alterations in key metabolic pathways that are crucial for cancer cell survival and proliferation. nih.govresearchgate.net
Genomics: Identifying potential genetic biomarkers that predict sensitivity or resistance to Schirubrisin B could pave the way for personalized medicine approaches.
A multi-omics analysis was successfully used to elucidate the mechanism of action of lignans (B1203133) from Schisandra chinensis in hepatoma cells, demonstrating the power of this approach for understanding the complex bioactivity of natural products. nih.gov Applying these technologies to Schirubrisin B will be vital for its rational development as a therapeutic agent.
Sustainable Supply Strategies for Schirubrisin B Production
As with many promising natural products, ensuring a stable and sustainable supply of Schirubrisin B is a critical consideration for its long-term development. Relying solely on extraction from its natural source, Schisandra sphenanthera, may not be viable on a large scale due to environmental factors and variations in yield.
Future research should focus on two key areas:
Sustainable Sourcing: Investigating the presence and concentration of Schirubrisin B in different parts of the Schisandra plant, such as the leaves and stems, could provide alternative and more sustainable sources than the fruits. researchgate.netnih.gov Agricultural cultivation of the plant under controlled conditions to optimize the yield of the compound is another important avenue.
Chemical Synthesis: The development of a total synthesis or semi-synthetic routes to produce Schirubrisin B would provide a reliable and scalable source, independent of plant cultivation. While the synthesis of complex nortriterpenoids is challenging, progress has been made in the synthesis of related compounds from the Schisandraceae family, offering a roadmap for future efforts. nih.gov Biotechnological approaches, such as using microbial fermentation or enzymatic synthesis, could also be explored as sustainable production methods in the long term.
By addressing these future directions, the scientific community can work towards fully realizing the therapeutic potential of Schirubrisin B.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing SchirubrisinB, and how can researchers ensure purity and yield?
- Methodological Answer : Synthesis typically follows protocols derived from natural product isolation or semi-synthetic routes. Key steps include:
- Chromatographic purification (e.g., HPLC or column chromatography) to isolate this compound from complex mixtures .
- Spectroscopic characterization (NMR, MS) to confirm structural identity and purity. For novel compounds, elemental analysis is recommended .
- Yield optimization through solvent selection and reaction condition adjustments (e.g., temperature, catalysts). Document all parameters to ensure reproducibility .
Q. How can researchers identify gaps in existing literature on this compound’s bioactivity?
- Methodological Answer : Conduct a systematic literature review using databases (PubMed, SciFinder) and prioritize:
- Primary studies over reviews to avoid secondary interpretations .
- Contradictions in bioactivity data (e.g., varying IC50 values across studies). Use tools like PRISMA for transparent reporting of inclusion/exclusion criteria .
- Unresolved mechanistic questions (e.g., molecular targets) as potential research avenues .
Q. What are the standard assays for evaluating this compound’s biological activity?
- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism:
- In vitro cytotoxicity (MTT assay, apoptosis markers) for anticancer potential.
- Enzyme inhibition assays (e.g., kinase activity) with positive/negative controls to validate specificity .
- Dose-response curves to establish EC50/IC50 values. Triplicate experiments and statistical validation (e.g., ANOVA) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell lines, assay conditions, and compound purity .
- Orthogonal assays : Validate findings using complementary techniques (e.g., CRISPR screening alongside traditional cytotoxicity assays) .
- Collaborative verification : Share samples with independent labs to control for batch variability .
Q. What experimental design strategies improve reproducibility in this compound research?
- Methodological Answer :
- Detailed protocol sharing : Include step-by-step synthesis, purification, and assay conditions in supplementary materials .
- Blinded experiments : Minimize bias in data collection and analysis .
- Negative controls : Account for solvent effects or off-target interactions in bioassays .
Q. How can computational models enhance mechanistic studies of this compound?
- Methodological Answer :
- Molecular docking : Predict binding affinities to putative targets (e.g., kinases) using tools like AutoDock Vina. Validate with mutagenesis studies .
- QSAR analysis : Correlate structural features (e.g., substituents) with bioactivity to guide synthetic modifications .
- Metabolomic integration : Combine LC-MS data with pathway analysis (KEGG, Reactome) to identify affected cellular processes .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Answer :
- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), and Outcomes (apoptosis rate) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring this compound’s synergy with immunotherapies .
Methodological Considerations for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials .
- Data Contradictions : Use funnel plots or sensitivity analysis to assess publication bias in meta-analyses .
- Interdisciplinary Collaboration : Partner with computational biologists or pharmacologists to validate multi-modal hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
